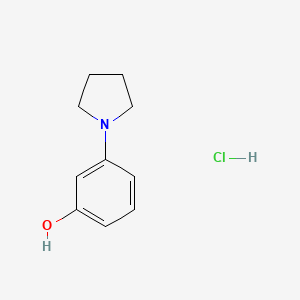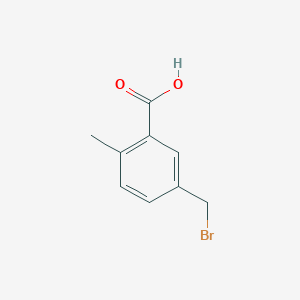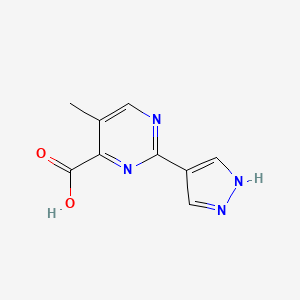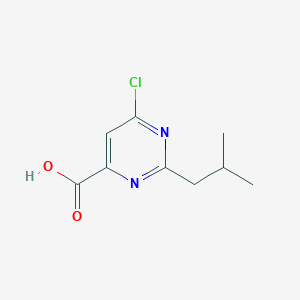![molecular formula C16H23BO2 B13191857 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2,4-dimethylphenyl group and an ethenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dimethylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality in the final product .
化学反応の分析
Types of Reactions
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Ethyl-substituted dioxaborolane.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the oxidative addition of the boronic ester to the aryl halide, followed by transmetalation and reductive elimination steps to form the desired product. The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
- 2-[2-(2,5-Dimethylphenyl)ethenyl]-1,4-dimethylbenzene
- 2-(3,4-Dimethoxyphenyl)ethanol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethenyl group. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C16H23BO2 |
|---|---|
分子量 |
258.2 g/mol |
IUPAC名 |
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-12-7-8-14(13(2)11-12)9-10-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b10-9+ |
InChIキー |
PGUQYVHOAJOVBK-MDZDMXLPSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=C(C=C2)C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)

![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)

![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)


![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B13191850.png)

![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)
